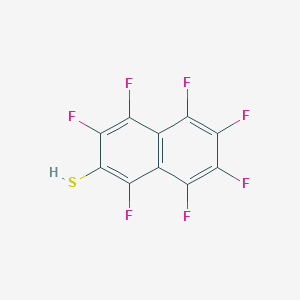
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is a fluorinated aromatic compound with the molecular formula C10H2F7S It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms, and one hydrogen atom is replaced by a thiol group (-SH) at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives followed by thiolation. The general synthetic route includes:
Fluorination: Naphthalene is subjected to fluorination using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor. This step results in the formation of heptafluoronaphthalene.
Thiolation: The heptafluoronaphthalene is then reacted with thiolating agents such as thiourea or hydrogen sulfide (H2S) under specific conditions to introduce the thiol group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and thiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated aromatic ring can interact with hydrophobic regions of biomolecules, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7-Heptafluoronaphthalene: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
1,2,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde: Contains an aldehyde group instead of a thiol group, leading to different reactivity and applications.
Uniqueness
1,3,4,5,6,7,8-Heptafluoronaphthalene-2-thiol is unique due to the presence of both the highly electronegative fluorine atoms and the reactive thiol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
124017-53-4 |
|---|---|
Molekularformel |
C10HF7S |
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-thiol |
InChI |
InChI=1S/C10HF7S/c11-3-1-2(4(12)8(16)7(3)15)6(14)10(18)9(17)5(1)13/h18H |
InChI-Schlüssel |
APARNOZKVPNZSU-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


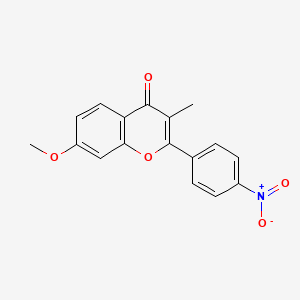

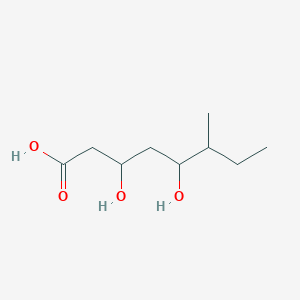
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

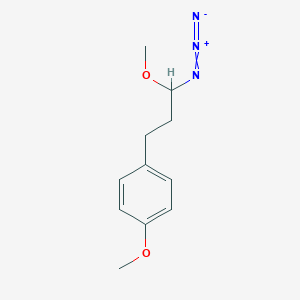
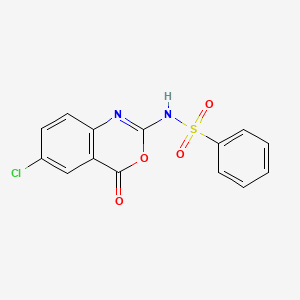
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
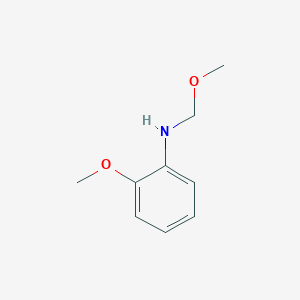
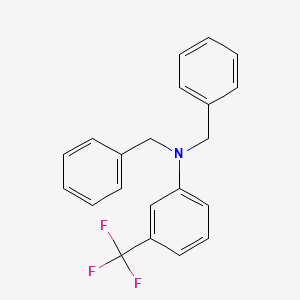
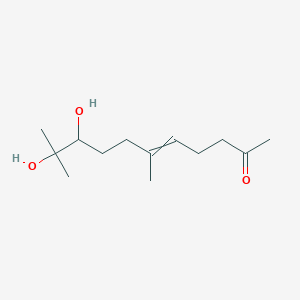
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
